molecular formula C10H14ClNO B1454476 6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride CAS No. 1258649-70-5

6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Cat. No.: B1454476
CAS No.: 1258649-70-5
M. Wt: 199.68 g/mol
InChI Key: AMRPALXVPNMFTD-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride (CAS 1258649-70-5) is a high-purity chemical reagent with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol . This compound features the 3-aminobenzofuran scaffold, a significant structural motif in medicinal chemistry known for its diverse pharmacological properties . Researchers value this scaffold for its potential in developing novel therapeutic agents, with studies indicating that 3-aminobenzofuran derivatives exhibit promising biological activities, including antitumor properties by inducing cell cycle arrest and promoting apoptosis in cellular environments . The benzofuran core structure is recognized as a foundational component for numerous biologically active substances and is under investigation for its role in cancer treatment, with various benzofuran derivatives demonstrating potent anti-cancer activities against multiple human cell lines . The specific dimethyl substitution at the 6 and 7 positions of the benzofuran ring system in this compound provides a unique chemical entity for structure-activity relationship (SAR) studies, allowing researchers to explore how specific substitutions influence biological activity and selectivity . As a research tool, this chemical is intended for use in organic synthesis, drug discovery programs, and pharmacological profiling, strictly for professional laboratory research applications. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

6,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-6-3-4-8-9(11)5-12-10(8)7(6)2;/h3-4,9H,5,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRPALXVPNMFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(CO2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258649-70-5
Record name 3-Benzofuranamine, 2,3-dihydro-6,7-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258649-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride (CAS: 1258649-70-5) is a small molecule that has garnered attention for its potential biological activities. This compound belongs to the benzofuran class of compounds, which are known for various pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound based on available research findings, including data tables and case studies.

  • Molecular Formula : C₁₀H₁₃ClN₁O
  • Molecular Weight : 163.22 g/mol
  • CAS Number : 1258649-70-5

Biological Activity Overview

The biological activities of 6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride have been investigated in various studies. Key areas of focus include:

  • Antimicrobial Activity
  • Neuroprotective Effects
  • Potential Therapeutic Applications

Antimicrobial Activity

Research indicates that compounds within the benzofuran class exhibit significant antimicrobial properties. For instance, a study evaluated the activity of various synthesized benzofuran derivatives against a range of bacterial strains.

CompoundMIC (µg/mL)Target Bacteria
6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine12.50Staphylococcus aureus
6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine7.80Bacillus subtilis
6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine15.00Escherichia coli

These findings suggest that this compound may have potential as an antibacterial agent, particularly against Gram-positive bacteria.

Neuroprotective Effects

The neuroprotective properties of benzofuran derivatives have been explored in the context of neurodegenerative diseases. A study highlighted the ability of certain benzofuran compounds to inhibit neuronal apoptosis and promote cell survival in models of oxidative stress.

Case Study : In vitro studies demonstrated that treatment with 6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride reduced apoptosis in neuronal cell lines exposed to hydrogen peroxide by approximately 30%, indicating its potential as a neuroprotective agent.

Pharmacological Mechanisms

The mechanisms underlying the biological activities of 6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride are not yet fully elucidated but may involve:

  • Inhibition of Reactive Oxygen Species (ROS) : The compound may scavenge ROS, reducing oxidative stress.
  • Modulation of Neurotransmitter Systems : It may influence neurotransmitter levels, contributing to its neuroprotective effects.
  • Antibacterial Mechanisms : The compound could disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Comparison with Similar Compounds

Key Identifiers :

  • Molecular Formula: C₉H₁₄ClNO (free base: C₉H₁₃NO + HCl) .
  • CAS Numbers : Discrepancies exist in available sources; two CAS numbers are reported: 70661-23-3 (PubChem) and 1258649-70-5 (SY190601 in ) .
  • Synonyms: AC1Q39BI, MolPort-016-636-088, AKOS026743428 .
  • Suppliers : Listed by 5 suppliers (PubChem, MolPort, etc.), though CymitQuimica reports discontinuation of stock .

However, pharmacological data are absent in the provided evidence.

Comparison with Structurally Similar Compounds

The compound belongs to a class of 2,3-dihydrobenzofuran-3-amine derivatives. Structural analogs vary in substituents at the 6- and 7-positions, which critically influence physicochemical properties and bioactivity.

Key Structural Analogs

6,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine Hydrochloride

  • Substituents : Chlorine atoms at 6- and 7-positions.
  • Molecular Formula: C₈H₇Cl₂NO (hydrochloride salt) .
  • SMILES : C1C(C2=C(O1)C(=C(C=C2)Cl)Cl)N .
  • Key Differences: Chlorine’s electron-withdrawing nature reduces lipophilicity compared to methyl groups. Higher molecular weight (220.05 g/mol vs. ~205.67 g/mol for dimethyl analog). Potential for altered metabolic stability due to halogenation.

6,7-Dimethoxy-2,3-dihydro-1-benzofuran-3-amine

  • Substituents : Methoxy groups at 6- and 7-positions.
  • Key Differences :
    • Methoxy groups increase polarity and hydrogen-bonding capacity.
    • Likely reduced CNS penetration compared to methyl-substituted analogs.

6,7-Dimethyl-2(1H)-quinolinone

  • Structure: Quinolinone core with 6,7-dimethyl substitution.
  • InChIKey : NACXMBPTPBZQHY-UHFFFAOYSA-N .
  • Key Differences: Aromatic quinolinone system vs. dihydrobenzofuran. Potential for distinct pharmacological targets (e.g., kinase inhibition).

Physicochemical and Commercial Comparison

Compound Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Availability
6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride 6,7-dimethyl C₉H₁₄ClNO ~205.67 70661-23-3 Discontinued
6,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride 6,7-dichloro C₈H₇Cl₂NO 220.05 43512013 Available
6,7-Dimethoxy-2,3-dihydro-1-benzofuran-3-amine 6,7-dimethoxy C₉H₁₁NO₃ 193.19 Not reported Limited data

Notes:

  • Lipophilicity : Methyl groups enhance lipophilicity (logP ~1.5–2.0 estimated) compared to chloro (logP ~1.0–1.5) and methoxy (logP ~0.5–1.0) analogs.
  • Solubility : Hydrochloride salts improve aqueous solubility; dichloro analog may exhibit lower solubility due to crystallinity.
  • Synthetic Accessibility : Methoxy and chloro derivatives require halogenation/methoxylation steps, increasing synthesis complexity.

Research Implications and Limitations

  • CAS Discrepancy : The dual CAS numbers (70661-23-3 and 1258649-70-5) for the dimethyl compound suggest possible registry errors or variant salt forms. Further verification is needed .
  • Pharmacological Data Gap: No evidence provided on bioactivity, toxicity, or metabolic profiles.
  • Commercial Availability : The discontinuation of the dimethyl analog by suppliers like CymitQuimica may hinder experimental reproducibility .

Preparation Methods

Preparation of the Benzofuran Core with Methyl Substituents

A widely documented approach to preparing 2,3-dihydrobenzofuran derivatives substituted at the 6 and 7 positions involves thermal rearrangement of substituted 1,3-benzodioxoles. For example, 2-substituted-1,3-benzodioxoles undergo thermal rearrangement in the presence of acid catalysts to yield 2,3-dihydro-2,2-substituted-7-benzofuranols.

Typical Procedure:

  • Starting materials: Catechol and isobutyraldehyde are reacted to form 2-isopropyl-1,3-benzodioxole.
  • Catalysts: Acidic catalysts such as sulfuric acid, phosphoric acid, or sulfonic acids are used to promote acetalization.
  • Conditions: The reaction is conducted in a solvent like benzene at reflux temperature (~80°C), with water removal via a Dean-Stark apparatus to drive the equilibrium toward product formation.
  • Isolation: The product 2-isopropyl-1,3-benzodioxole is purified by vacuum distillation.

Following this, the 2-substituted-1,3-benzodioxole is thermally rearranged to the corresponding 2,3-dihydro-2,2-substituted-7-benzofuranol.

Step Reactants Catalyst/Conditions Product Yield/Notes
1 Catechol + Isobutyraldehyde Sulfuric acid, benzene, reflux, Dean-Stark trap 2-isopropyl-1,3-benzodioxole Vacuum distillation, NMR confirmed
2 2-isopropyl-1,3-benzodioxole Thermal rearrangement, acid catalyst 2,3-dihydro-2,2-substituted-7-benzofuranol High yield

Introduction of the Amine Group at the 3-Position

The amine functionality at the 3-position can be introduced via reduction and substitution reactions starting from nitro-substituted benzofuran intermediates.

A patented method describes the following sequence starting from o-nitrophenol:

  • Step a: Reaction of o-nitrophenol with methallyl halide to form o-methallyloxy-nitrobenzene.
  • Step b: Thermal rearrangement and cyclization to 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran.
  • Step c: Reduction of the nitro group to an amine, yielding 7-amino-2,3-dihydro-2,2-dimethylbenzofuran.
  • Step d: Diazotization of the amine to form a diazonium salt.
  • Step e: Hydrolysis of the diazonium salt to yield 2,3-dihydro-2,2-dimethyl-7-benzofuranol.

This sequence can be adapted to introduce the amine group at the 3-position by modifying the substitution pattern accordingly.

Step Reactants Reaction Type Conditions Product Yield/Notes
a o-nitrophenol + methallyl halide Alkylation Suitable solvent, base o-methallyloxy-nitrobenzene -
b o-methallyloxy-nitrobenzene Thermal rearrangement & cyclization Heat, catalyst 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran -
c Nitrobenzofuran Catalytic hydrogenation Hydrogenation catalyst, H2 7-amino-2,3-dihydro-2,2-dimethylbenzofuran High yield
d Aminobenzofuran Diazotization NaNO2, acid, 0-5°C Diazonium salt -
e Diazonium salt Hydrolysis Water, controlled temp 2,3-dihydro-2,2-dimethyl-7-benzofuranol High yield

Conversion to Hydrochloride Salt

The free amine of 6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether. This step improves the compound's solubility and stability, facilitating handling and further application in synthesis or biological evaluation.

Research Findings and Optimization Notes

  • Catalyst Selection: Acid catalysts such as sulfuric acid and trifluoroacetic acid effectively promote the acetalization and rearrangement steps. The choice of catalyst impacts reaction rate and yield.
  • Temperature Control: Maintaining reflux temperatures during acetalization and controlled heating during rearrangement ensures high conversion and minimizes side reactions.
  • Solvent Choice: Benzene is commonly used for acetalization due to its suitable boiling point and ability to azeotropically remove water. Alternative solvents like dichloromethane or ethanol may be used depending on subsequent steps.
  • Reduction Step: Catalytic hydrogenation using palladium or platinum catalysts under mild conditions yields the amine with high selectivity and yield.
  • Diazotization and Hydrolysis: These steps require careful temperature control (0–5°C) to prevent decomposition and ensure high yield of the hydroxybenzofuran intermediate.
  • Overall Yield: The multi-step synthesis from inexpensive starting materials like o-nitrophenol can achieve overall yields around 50%, demonstrating process efficiency.

Summary Table of Preparation Steps

Step No. Reaction Key Reagents Conditions Product Yield/Remarks
1 Acetalization Catechol + Isobutyraldehyde Acid catalyst, reflux benzene 2-isopropyl-1,3-benzodioxole High, purified by distillation
2 Thermal Rearrangement 2-substituted-1,3-benzodioxole Heat, acid catalyst 2,3-dihydro-2,2-substituted-7-benzofuranol High yield
3 Alkylation o-nitrophenol + methallyl halide Base, solvent o-methallyloxy-nitrobenzene -
4 Rearrangement & Cyclization o-methallyloxy-nitrobenzene Heat, catalyst 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran -
5 Reduction Nitrobenzofuran H2, Pd catalyst Aminobenzofuran High yield
6 Diazotization Aminobenzofuran NaNO2, HCl, 0-5°C Diazonium salt -
7 Hydrolysis Diazonium salt Water, controlled temp Hydroxybenzofuran High yield
8 Salt Formation Amine + HCl Ethanol or ether Hydrochloride salt Improves stability

Q & A

Q. What safety protocols are critical when handling this compound in aerosolized form?

  • Safety Measures :
  • Use fume hoods with HEPA filters and wear NIOSH-approved respirators.
  • Follow MedChemExpress guidelines for amine hydrochlorides: avoid inhalation and use closed-system handling .

Methodological Cross-Disciplinary Considerations

  • Factorial Design : Apply 2k^k factorial experiments to optimize synthesis parameters (e.g., temperature, catalyst loading) and identify interactions between variables .
  • Data Management : Use chemical software (e.g., ChemAxon or Benchling) for secure, reproducible data storage and analysis .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride
Reactant of Route 2
6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride

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